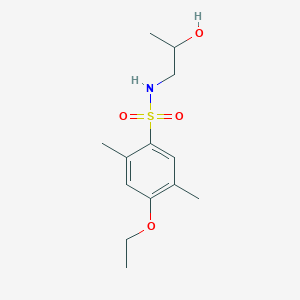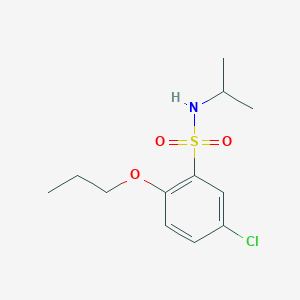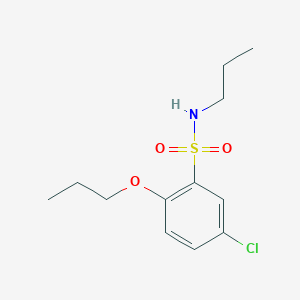
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a white or off-white crystalline powder that is used in scientific research for various purposes.
作用機序
The mechanism of action of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. It can also lead to an increase in the production of carbon dioxide, which can affect respiratory function.
実験室実験の利点と制限
The advantages of using 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase, which can be useful in studying the role of this enzyme in biological systems. However, its limitations include its potential to affect the pH balance of the body and respiratory function, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of new drugs that target carbonic anhydrase for the treatment of various diseases. Another direction is the study of the role of carbonic anhydrase in cancer, as it has been shown to be involved in tumor growth and metastasis. Additionally, the use of this compound in the development of new imaging agents for medical diagnosis is also a potential future direction.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that is used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new drugs and imaging agents for medical diagnosis.
合成法
The synthesis of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethylsulfonyl-2,5-dimethylaniline with 2-chloro-1-propanol in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.
科学的研究の応用
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is used in scientific research for various purposes. It is commonly used as a tool compound to study the role of sulfonamides in biological systems. It has also been used in the development of new drugs for the treatment of various diseases.
特性
製品名 |
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H21NO4S |
分子量 |
287.38 g/mol |
IUPAC名 |
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-5-18-12-6-10(3)13(7-9(12)2)19(16,17)14-8-11(4)15/h6-7,11,14-15H,5,8H2,1-4H3 |
InChIキー |
FGZATSVKLZRCLV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC(C)O)C |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)



![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
